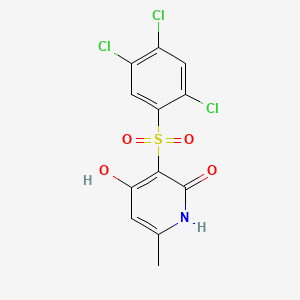
2-hydroxy-6-methyl-3-(2,4,5-trichlorophenyl)sulfonyl-1H-pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-6-methyl-3-[(2,4,5-trichlorophenyl)sulfonyl]-2(1H)-pyridinone is a complex organic compound with a unique structure that includes a pyridinone core, a sulfonyl group, and multiple chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-3-[(2,4,5-trichlorophenyl)sulfonyl]-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 4-hydroxy-6-methyl-2(1H)-pyridinone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methyl-3-[(2,4,5-trichlorophenyl)sulfonyl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-oxo-6-methyl-3-[(2,4,5-trichlorophenyl)sulfonyl]-2(1H)-pyridinone, while reduction of the sulfonyl group may produce 4-hydroxy-6-methyl-3-[(2,4,5-trichlorophenyl)thio]-2(1H)-pyridinone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methyl-3-[(2,4,5-trichlorophenyl)sulfonyl]-2(1H)-pyridinone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-6-methyl-3-[(2,4-dichlorophenyl)sulfonyl]-2(1H)-pyridinone
- 4-hydroxy-6-methyl-3-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone
- 4-hydroxy-6-methyl-3-[(2,4,5-trifluorophenyl)sulfonyl]-2(1H)-pyridinone
Uniqueness
4-hydroxy-6-methyl-3-[(2,4,5-trichlorophenyl)sulfonyl]-2(1H)-pyridinone is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific arrangement of functional groups makes it a valuable candidate for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H8Cl3NO4S |
|---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-(2,4,5-trichlorophenyl)sulfonyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H8Cl3NO4S/c1-5-2-9(17)11(12(18)16-5)21(19,20)10-4-7(14)6(13)3-8(10)15/h2-4H,1H3,(H2,16,17,18) |
InChI Key |
RHTOZRTWQBIAGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















